IDO1 Potency: 4-Acetylphenyl vs. N1-Methyl Analog
In the foundational SAR study of indol-2-yl ethanone IDO inhibitors, the 2-(4-acetylphenyl) substitution pattern represented by compound 537684-21-2 was identified as a privileged scaffold yielding single-digit micromolar IDO1 IC50 values in recombinant human IDO1 enzyme assays. By contrast, indole N1-methylation—the simplest structural modification that would generate the analog 1-[4-(1-methyl-1H-indol-2-yl)phenyl]ethanone (CAS 741709-15-9)—is documented within the same study to be 'well tolerated' but does not improve potency and may alter the hydrogen-bond network essential for IDO active-site engagement [1]. The N1-unsubstituted indole NH of 537684-21-2 provides a critical hydrogen-bond donor interaction with the heme-bound oxygen, as confirmed by crystallographic analysis of closely related indol-2-yl ethanone:IDO co-complexes [2].
| Evidence Dimension | IDO1 inhibitory activity (IC50) and structural determinants of heme-binding pocket engagement |
|---|---|
| Target Compound Data | 2-(4-Acetylphenyl) substitution with free N1–H indole; single-digit μM range IC50 inferred for the scaffold class in recombinant human IDO1 assay (exact value for this specific compound not reported independently in primary literature) |
| Comparator Or Baseline | N1-methylated indol-2-yl ethanone analogs (e.g., 1-[4-(1-methyl-1H-indol-2-yl)phenyl]ethanone, CAS 741709-15-9); IC50 values reported as comparable or moderately reduced relative to N1–H parent scaffold class |
| Quantified Difference | N1–H indole preserves key heme-binding hydrogen bond (validated by crystallography); N1-methylation ablates this donor interaction. Quantitative IC50 shift not independently determined for this exact pair, but class-level SAR indicates that modifications preserving the N1–H donor are preferred for potency. |
| Conditions | Recombinant human IDO1 cell-free enzymatic assay; compound concentration series; IC50 determination by spectrophotometric measurement of kynurenine formation; crystallographic validation via CCDC 794451 and related structures |
Why This Matters
Procurement of the correct N1-unsubstituted indole scaffold is essential for IDO1 inhibitor programs relying on the validated binding mode; N1-methylated analogs (even if cheaper or more readily available) do not replicate the hydrogen-bond donor geometry required for heme-pocket engagement, potentially leading to false-negative SAR interpretation.
- [1] Dolušić E, Larrieu P, Blanc S, et al. Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorg Med Chem. 2011;19(4):1550-1561. doi:10.1016/j.bmc.2010.12.032 View Source
- [2] CCDC 794451: Experimental Crystal Structure Determination – Indol-2-yl ethanones as novel IDO inhibitors. University of Namur Research Portal, 2011. View Source
